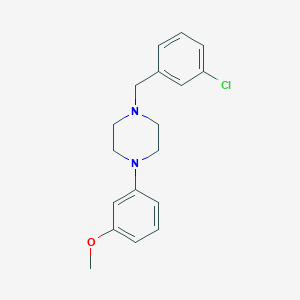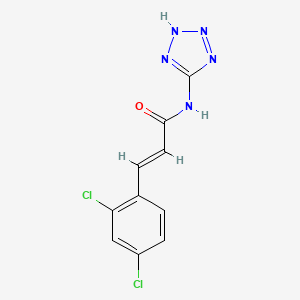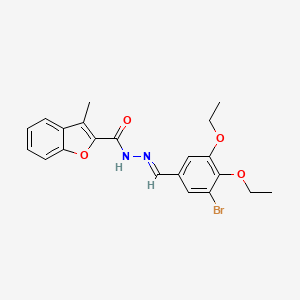
N'-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-1-benzofuran-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-1-benzofuran-2-carbohydrazide, also known as BDMF, is a synthetic compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of benzofuran carbohydrazides and has been found to exhibit a range of biological activities, including anticancer and antifungal properties. In
Wirkmechanismus
The mechanism of action of N'-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-1-benzofuran-2-carbohydrazide is not yet fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells through the activation of caspase enzymes. This compound has also been found to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress and inflammation. This compound has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage. Moreover, this compound has been found to regulate glucose metabolism and insulin sensitivity, which are important factors in the development of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-1-benzofuran-2-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and has good solubility in a range of solvents, which makes it suitable for in vitro and in vivo studies. This compound is also relatively stable and can be stored for long periods without significant degradation. However, this compound has some limitations for lab experiments. It has low aqueous solubility, which may limit its bioavailability in vivo. Moreover, this compound has not yet been extensively studied for its toxicity and safety profile, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on N'-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-1-benzofuran-2-carbohydrazide. One potential direction is to further explore its anticancer activity and elucidate its mechanism of action. This could involve studying its effects on different cancer cell lines and investigating its interactions with other signaling pathways involved in cancer progression. Another potential direction is to study its potential applications in the treatment of fungal infections. This could involve testing its efficacy against a range of fungal strains and elucidating its mechanism of action. Moreover, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity and investigating its toxicity and safety profile.
Synthesemethoden
N'-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-1-benzofuran-2-carbohydrazide can be synthesized using a simple one-pot reaction between 3-bromo-4,5-diethoxybenzaldehyde and 3-methyl-1-benzofuran-2-carbohydrazide in the presence of a catalyst. The reaction proceeds smoothly in ethanol at room temperature and yields the desired product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
N'-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-1-benzofuran-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to possess antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. Moreover, this compound has been found to exhibit anti-inflammatory, antioxidant, and antidiabetic properties.
Eigenschaften
IUPAC Name |
N-[(E)-(3-bromo-4,5-diethoxyphenyl)methylideneamino]-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4/c1-4-26-18-11-14(10-16(22)20(18)27-5-2)12-23-24-21(25)19-13(3)15-8-6-7-9-17(15)28-19/h6-12H,4-5H2,1-3H3,(H,24,25)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLDUVXYHZMWPV-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=C(C3=CC=CC=C3O2)C)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3O2)C)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5736649.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5736654.png)
![methyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5736662.png)


![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5736720.png)
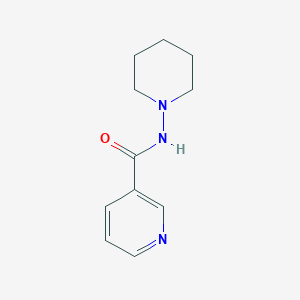
![5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5736735.png)
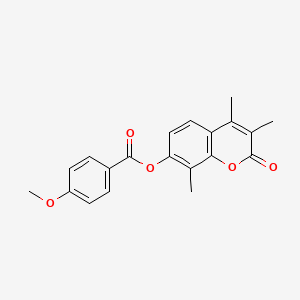
![N',N''-1,2-ethanediylidenebis[2-(4-iodophenoxy)acetohydrazide]](/img/structure/B5736741.png)
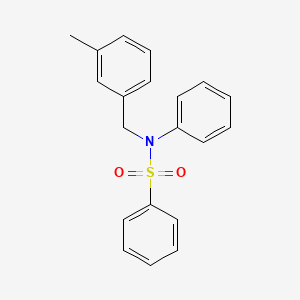
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5736745.png)
